[2-(2-Methoxyethoxy)ethoxy]methanol
Description
Contextual Significance in Polyether Chemistry Research
Polyethers are polymers characterized by ether linkages in their main chain. Within this broad class, 2-[2-(2-methoxyethoxy)ethoxy]methanol, as a well-defined short-chain polyether, is of particular importance. Its structure is representative of the repeating units found in larger, more complex polymers like poly(ethylene glycol) (PEG).
Research has demonstrated that grafting polymers with chains similar to this compound, such as oligo(2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate), can create materials with tunable, stimuli-responsive properties. researchgate.net For instance, graft copolymers incorporating this oligoether have shown both thermoresponsive and pH-responsive behavior, making them promising candidates for biomedical applications like drug delivery systems. researchgate.net The inherent properties of the 2-[2-(2-methoxyethoxy)ethoxy]ethanol unit, including its hydrophilicity and biocompatibility, are fundamental to these advanced applications. Its ability to act as a solvent for a variety of substances also makes it a valuable component in the study and synthesis of other polymeric systems.
Historical Development and Evolution of Research Focus
The study of methanol (B129727) and its derivatives has a long history, beginning with its isolation in the 17th century and industrialization in the early 20th century. advancedsciencenews.com Glycol ethers, the class to which 2-[2-(2-methoxyethoxy)ethoxy]methanol belongs, were primarily developed as industrial solvents due to their excellent solvency characteristics.
The research focus on this specific compound has evolved from its initial industrial applications towards more specialized academic pursuits. Initially valued for its properties as a solvent or coalescing agent, its well-defined oligo(ethylene glycol) structure has led to its use in more sophisticated research areas. The evolution of research includes a shift towards its application in materials science and biomedicine. Scientists have utilized its derivatives to synthesize functional polymers with specific, controllable properties. researchgate.net This trajectory reflects a broader trend in chemistry where commodity chemicals are re-examined as building blocks for high-value, functional materials. The focus has expanded from its bulk properties to understanding how its specific molecular structure can be exploited to create "smart" materials that respond to environmental stimuli. researchgate.net
Structural Framework and Nomenclature in Scholarly Discourse
The precise identification and naming of chemical compounds are critical for scientific communication. The compound is most accurately identified by its IUPAC name, 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. nist.gov The name used in the subject of this article, "[2-(2-Methoxyethoxy)ethoxy]methanol", while descriptive of the substituent group, is not the formally recognized name, as the core structure is an ethanol (B145695), not a methanol, molecule.
It is known by several synonyms in commercial and academic literature, including Triethylene glycol monomethyl ether and Methyltriglycol. nist.gov Its unique structure consists of a three-unit ethylene (B1197577) glycol chain, with one terminal hydroxyl group and the other capped with a methyl ether group. This amphiphilic nature, with a polar alcohol end and a more nonpolar ether chain, dictates its chemical behavior and applications.
Below are tables detailing its structural identifiers and key physical properties.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[2-(2-Methoxyethoxy)ethoxy]ethanol nist.gov |
| CAS Registry Number | 112-35-6 nist.gov |
| Molecular Formula | C₇H₁₆O₄ nist.gov |
| Molecular Weight | 164.20 g/mol epa.gov |
| Synonyms | Triethylene glycol monomethyl ether, Methoxytriglycol, Methyltrioxitol nist.gov |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Clear, viscous liquid wikipedia.org |
| Molar Mass | 164.1995 g/mol nist.gov |
| Density | 1.02 g/cm³ wikipedia.org |
| Boiling Point | 194 °C (381 °F; 467 K) wikipedia.org |
| Melting Point | -69 °C (-92 °F; 204 K) wikipedia.org |
| Solubility in Water | Miscible wikipedia.org |
Role as a Model Compound in Fundamental Chemical Studies
The well-defined structure of 2-[2-(2-methoxyethoxy)ethoxy]ethanol makes it an excellent model compound for fundamental chemical research, providing insights into the behavior of more complex systems.
Model for Poly(ethylene glycol) (PEG): As a monomethyl-capped oligoether, it serves as a small-molecule analogue for poly(ethylene glycol) (PEG), a polymer widely used in pharmacology and biotechnology. Studying the solution behavior, hydrophilicity, and interaction of this smaller molecule helps researchers understand the properties of larger PEG chains used in applications like PEGylation, where drugs or proteins are modified to improve their stability and solubility. Research into graft copolymers using similar oligoether side chains highlights the importance of this fundamental structure in conferring biocompatibility and stimuli-responsiveness. researchgate.net
Solvent-Reactant Interactions: Its bifunctional nature, possessing both ether and alcohol groups, makes it an interesting medium for studying reaction kinetics. It can act as a hydrogen-bond donor and acceptor, and its ability to dissolve a range of polar and non-polar solutes allows for the investigation of complex solvent effects on chemical reactions.
Surfactant and Interfacial Phenomena: The amphiphilic character of the molecule, with a hydrophilic hydroxyl head and a more hydrophobic methoxy-terminated ether tail, makes it a model for nonionic surfactants. It can be used in fundamental studies of self-assembly, micelle formation, and interfacial tension, which are crucial concepts in colloid and surface science.
Combustion Chemistry: There is growing interest in oxygenated hydrocarbons as potential biofuels and fuel additives. nih.gov While detailed combustion studies on 2-[2-(2-methoxyethoxy)ethoxy]ethanol are not widely published, related smaller molecules like 2-methoxyethanol (B45455) have been investigated to understand their high-temperature chemistry, including decomposition pathways and the formation of intermediates. nih.gov Such fundamental studies are essential for developing kinetic models for the combustion of next-generation biofuels.
Structure
3D Structure
Properties
CAS No. |
195326-06-8 |
|---|---|
Molecular Formula |
C6H14O4 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethoxymethanol |
InChI |
InChI=1S/C6H14O4/c1-8-2-3-9-4-5-10-6-7/h7H,2-6H2,1H3 |
InChI Key |
ZPHQPDDHSBRSAH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Methoxyethoxy Ethoxy Methanol and Its Derivatives
Established Synthetic Routes
The primary methods for synthesizing [2-(2-Methoxyethoxy)ethoxy]methanol and its derivatives involve the formation of ether linkages and the transformation of functional groups. These routes are well-documented and offer reliable pathways to the target compounds.
Etherification Reactions
Etherification is a fundamental process for constructing the core structure of this compound. Both the Williamson ether synthesis and acid-catalyzed methods are prominent strategies.
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide or a sulfonate ester. masterorganicchemistry.com For the synthesis of compounds like this compound, this typically involves the reaction of a diethylene glycol monomethyl ether salt with a suitable haloether.
Optimization of the Williamson ether synthesis often focuses on the choice of base, solvent, and reaction conditions to maximize yield and minimize side reactions, such as elimination. youtube.comyoutube.comyoutube.com Strong bases like sodium hydride (NaH) are commonly used to deprotonate the alcohol, forming the alkoxide. youtube.comyoutube.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to avoid protonation of the alkoxide. masterorganicchemistry.com
Table 1: Representative Conditions for Williamson Ether Synthesis
| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium methoxide (B1231860), 1-chloro-2-(2-methoxyethoxy)ethane | Potassium carbonate | Tetrahydrofuran (THF) | 65 | 12 | Not specified |
Data sourced from a representative procedure for a similar ether.
Acid-catalyzed etherification provides an alternative route to ethers, often by the dehydration of alcohols or the reaction of an alcohol with another functional group under acidic conditions. For the synthesis of glycol ethers, this can involve the reaction of an alcohol with an epoxide or the self-condensation of a diol under acidic catalysis.
Catalysts such as Amberlyst 36, a macroporous sulfonic acid resin, have been shown to be effective in the etherification of glycols, achieving high conversion and selectivity. These solid acid catalysts offer advantages in terms of separation and reusability.
Table 2: Performance of Amberlyst 36 in Etherification
| Catalyst | Conversion (%) | Selectivity (%) | Catalyst Lifetime (h) |
| Amberlyst 36 | 92 | 88 | >500 |
Data represents the synthesis of a similar glycol ether.
Oxidation Pathways for Carboxylic Acid Derivatives
The synthesis of carboxylic acid derivatives of this compound often proceeds through the oxidation of a precursor molecule, such as a nitrile.
The nitrile group of [2-(2-Methoxyethoxy)ethoxy]acetonitrile can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. youtube.comlibretexts.org This two-step process involves the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
A patented method describes the oxidation of 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile (B52724) to 2-[2-(2-methoxyethoxy) ethoxy] acetic acid using an oxidant like sodium hypochlorite (B82951) (clorox) or sodium hypobromite. google.com The reaction is carried out by adding the nitrile to the oxidant solution and heating the mixture. google.com
Table 3: Reaction Conditions for the Oxidation of [2-(2-Methoxyethoxy)ethoxy]acetonitrile
| Oxidant | Molar Ratio (Nitrile:Oxidant) | Temperature (°C) | Reaction Time (h) | Yield (g) | Purity (HPLC) |
| Clorox | 1:3 | 60-70, then 80-90, then reflux | 1 + 3 + 2 + 8 | 160 | 96% |
| Clorox | 1:5 | 60-70, then 90-100, then reflux | 1.5 + 6 + 4 + 8 | 162 | 96% |
Data sourced from a patent for the synthesis of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid. google.com
Synthesis of Sulfonate Esters: [2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate (B104242)
The synthesis of sulfonate esters, such as [2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate (m-PEG3-Tos), is a key transformation as the tosyl group is an excellent leaving group for nucleophilic substitution reactions. chemicalbook.comtcichemicals.com This compound is typically prepared by reacting triethylene glycol monomethyl ether with p-toluenesulfonyl chloride in the presence of a base. chemicalbook.comrsc.org
A common procedure involves dissolving tri(ethyleneglycol) monomethyl ether and sodium hydroxide (B78521) in a mixture of THF and water, followed by the slow addition of a THF solution of p-toluenesulfonyl chloride at low temperatures. chemicalbook.com This method results in a high yield of the desired tosylate. chemicalbook.com
Table 4: Synthesis of [2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tri(ethyleneglycol) monomethyl ether | p-Toluenesulfonyl chloride | Sodium hydroxide | THF/Water | 0 | 3 | 99 |
Data sourced from a chemical synthesis procedure. chemicalbook.com
Preparation of Tosylate Intermediates
A key strategy for the functionalization of other molecules with the mTEG moiety involves the conversion of the terminal hydroxyl group of this compound into a good leaving group, most commonly a tosylate. The resulting compound, 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate, is a versatile intermediate for nucleophilic substitution reactions.
The synthesis is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Common bases and solvent systems include pyridine (B92270) in dichloromethane (B109758) (CH₂Cl₂) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water. rsc.orgresearchgate.net
A general procedure involves dissolving this compound in a suitable solvent and cooling the solution to 0 °C in an ice bath. A base, such as pyridine or aqueous NaOH, is added, followed by the slow, dropwise addition of a solution of p-toluenesulfonyl chloride in the same or a compatible solvent. rsc.orgresearchgate.net The reaction is stirred for several hours, often starting at 0 °C and then allowing it to warm to room temperature. researchgate.netnih.gov The use of low temperatures and slow addition helps to control the exothermic reaction and prevent the formation of side products. researchgate.net
After the reaction is complete, a workup procedure is performed to isolate and purify the product. This typically involves washing the reaction mixture with dilute acid (e.g., HCl) to remove the base, followed by washes with water and brine. researchgate.net The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil. researchgate.netnih.gov Purification can be achieved through column chromatography on silica (B1680970) gel. rsc.org
Table 1: Reaction Conditions for the Synthesis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate
| Base | Solvent System | Temperature | Reaction Time | Purification Method | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyridine | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | 3 hours | Column Chromatography | 54% | rsc.org |
| Sodium Hydroxide | THF / Water | 0 °C | 3 hours | Extraction & Solvent Removal | 99% | researchgate.net |
Novel and Advanced Synthetic Approaches
The unique properties conferred by the triethylene glycol monomethyl ether side chain have driven the development of advanced synthetic methods to incorporate it into functional polymers. These approaches aim to create materials with tailored electronic, physical, and sensory properties.
Direct Heteroarylation Polymerization in Functionalized Polymer Synthesis
Direct (hetero)arylation polymerization (DHAP) has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions like Stille or Suzuki polymerizations. d-nb.infobit.edu.cn DHAP creates C-C bonds by coupling halogenated (hetero)arenes with unactivated C-H bonds, avoiding the need to synthesize organometallic monomers. bit.edu.cnnih.gov This method is particularly relevant for creating conjugated polymers, such as polythiophenes, for electronic applications.
In the context of functionalized polymer synthesis, DHAP can be used to create polythiophenes bearing [2-(2-methoxyethoxy)ethoxy]ethyl side chains. The synthesis would involve a monomer like 3-bromo-4-({2-[2-(2-methoxyethoxy)ethoxy]ethyl})thiophene, which could be polymerized via a palladium-catalyzed reaction that couples the C-Br bond of one monomer with a C-H bond on the thiophene (B33073) ring of another. d-nb.info A key challenge in DHAP is controlling the regioselectivity of the C-H activation to avoid defects in the polymer backbone, which can be managed by carefully selecting ligands, catalysts, and reaction conditions. d-nb.infonih.gov The incorporation of TEG chains via DHAP can lead to conductive polymers with high stability in their doped state. rsc.org
Incorporation into Complex Molecular Architectures
The mTEG side chain is a valuable building block for modifying the properties of complex macromolecules, such as donor-acceptor co-polymers used in organic electronics. Its introduction can significantly enhance solubility and influence the solid-state packing of the polymer chains, which is critical for device performance.
Diketopyrrolopyrrole (DPP) based polymers are a prominent class of materials for organic field-effect transistors (OFETs) and photovoltaics due to their excellent charge transport properties. However, their rigid, planar backbones often lead to poor solubility, complicating device fabrication. rsc.org Side chain engineering is a key strategy to overcome this, and triethylene glycol (TEG) chains are an effective choice. nih.govresearchgate.net
The synthesis of TEG-functionalized DPP co-polymers typically involves Stille coupling polymerization. rsc.org A distannylated comonomer, such as a bithiophene or terthiophene, is reacted with a dibrominated DPP monomer that has been functionalized with the TEG side chains. nih.govresearchgate.net In one approach, a DPP core is functionalized with both a hydrophobic alkyl chain (like 2-octyldodecane) and a hydrophilic TEG chain. nih.gov This combination helps to balance solubility with the desired intermolecular packing. The synthesis of the TEG-functionalized DPP monomer itself is a multi-step process.
Studies have shown that the incorporation of TEG side chains significantly affects the interchain packing and thin-film morphology. nih.govresearchgate.net Polymers where TEG chains are uniformly distributed can self-assemble into highly ordered thin films, leading to high charge carrier mobility without the need for post-deposition thermal annealing. nih.govresearchgate.net For example, a DPP-terthiophene co-polymer with uniform TEG side chains (PDPP3T-1) exhibited a high hole mobility of up to 2.6 cm² V⁻¹ s⁻¹. nih.govresearchgate.net
Table 2: Properties of TEG-Functionalized DPP-based Co-polymers
| Polymer | Side Chains | Post-Treatment | Hole Mobility (cm² V⁻¹ s⁻¹) | Key Finding | Reference |
|---|---|---|---|---|---|
| PDPP3T-1 | Alkyl and Uniform TEG | None | 2.6 | Uniform TEG distribution promotes ordered packing and high mobility. | nih.govresearchgate.net |
| PDPP3T-2 | Alkyl and Random TEG | Annealing @ 100°C | 0.65 | Random TEG distribution is less effective for self-assembly. | nih.govresearchgate.net |
The creation of thiophene-based polymers with hydrophilic properties often begins with the synthesis of a thiophene monomer functionalized with an oxyethylene side chain. A common precursor is 2,5-dibromothiophene, which can be modified at the 3-position.
One synthetic route starts with 2,5-dibromothiophene-3-carboxylic acid. royalsocietypublishing.org This acid is first converted to its more reactive acid chloride derivative using oxalyl chloride. The resulting acid chloride is then esterified by reacting it with this compound in the presence of a base like pyridine. This sequence yields the monomer 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2,5-dibromothiophene-3-carboxylate. royalsocietypublishing.org This monomer can then be used in polymerization reactions, such as Suzuki polycondensation, to create alternating co-polymers with units like fluorene, resulting in materials with good solubility in polar solvents and high thermal stability. royalsocietypublishing.org
Another approach involves the direct synthesis of 3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]thiophene, which can be copolymerized with other thiophene derivatives, like 3-hexylthiophene (B156222), using methods such as Grignard Metathesis (GRIM) polymerization. rsc.orgwipo.int
Polymerization-Related Synthesis Techniques
Beyond DHAP and traditional cross-coupling, other modern polymerization techniques are employed to create advanced materials from this compound derivatives.
Grignard Metathesis (GRIM) Polymerization: This is a chain-growth polymerization method used to synthesize regioregular polythiophenes. It has been successfully used to create novel all-conjugated block copolymers consisting of 3-hexylthiophene and 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}thiophene. wipo.int The process involves the use of a Ni(dppp)Cl₂ catalyst and allows for the formation of block copolymers by controlling the addition of different monomers. wipo.int
Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. researchgate.netmdpi.com Monomers derived from this compound, such as 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA), can be polymerized via ATRP. wipo.int This method is particularly useful for creating block-graft copolymers, for example, by combining ATRP with Ring-Opening Polymerization (ROP). wipo.int
Ring-Opening Polymerization (ROP): ROP is used to polymerize cyclic monomers. A cyclic carbonate monomer bearing a {2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl} side chain has been synthesized and polymerized via ROP using various organometallic catalysts. nih.govresearchgate.net This approach allows for the creation of degradable aliphatic polycarbonates with hydrophilic side chains, which have potential applications in biomedical materials. researchgate.net
Catalytic Synthesis Routes and Mechanistic Investigations in Production
The industrial production of this compound, also known as triethylene glycol monomethyl ether, predominantly relies on catalytic synthesis routes. These methods offer advantages in terms of efficiency and selectivity. The primary approach involves the catalyzed reaction of ethylene (B1197577) oxide with methanol (B129727), which yields a mixture of ethylene glycol monomethyl ethers with varying chain lengths. Subsequent purification through fractional distillation is necessary to isolate the desired triethylene glycol monomethyl ether. Both acid and base catalysts are employed in these processes, each influencing the reaction mechanism and product distribution.
A significant alternative route involves the direct etherification of diethylene glycol with methanol in the presence of an acid catalyst. This method avoids the direct handling of the highly reactive and hazardous ethylene oxide.
Acid catalysts are frequently utilized for the synthesis of glycol ethers. The reaction can proceed via the ring-opening of ethylene oxide by methanol or the etherification of a pre-formed glycol with methanol.
In the context of producing this compound, a key process involves the reaction of diethylene glycol with methanol. This reaction is typically carried out under an inert atmosphere. The mechanism for the acid-catalyzed etherification of an alcohol generally proceeds through the formation of a carbocation intermediate, particularly if a secondary or tertiary alcohol is involved. However, with primary alcohols like methanol and the hydroxyl groups in diethylene glycol, an SN2-type mechanism is more likely.
The proposed mechanism for the acid-catalyzed synthesis of diethylene glycol monomethyl ether from diethylene glycol and methanol is as follows:
Protonation of the Alcohol: The acid catalyst (e.g., H₂SO₄) protonates the hydroxyl group of a methanol molecule, forming a good leaving group (water).
Nucleophilic Attack: A molecule of diethylene glycol acts as a nucleophile and attacks the protonated methanol. This step is generally slow for primary alcohols.
Deprotonation: The resulting intermediate is deprotonated to yield the ether and regenerate the acid catalyst.
A more industrially prevalent acid-catalyzed route is the reaction of ethylene oxide with methanol. The mechanism proceeds as follows:
Protonation of Ethylene Oxide: The acid catalyst protonates the oxygen atom of the ethylene oxide ring, activating it for nucleophilic attack.
Nucleophilic Attack: Methanol, acting as a nucleophile, attacks one of the carbon atoms of the protonated ethylene oxide ring, leading to its opening.
Formation of Ethylene Glycol Monomethyl Ether: The resulting intermediate is deprotonated to form ethylene glycol monomethyl ether.
Chain Propagation: The newly formed ethylene glycol monomethyl ether can then react with another molecule of protonated ethylene oxide in a similar fashion to form diethylene glycol monomethyl ether. This process continues to form triethylene glycol monomethyl ether and higher homologues.
The selectivity towards a specific glycol ether is controlled by the molar ratio of the reactants and the reaction conditions.
Base-catalyzed synthesis is another common method for producing glycol ethers from ethylene oxide and alcohols. This process typically involves an alkali metal hydroxide or alkoxide as the catalyst.
The mechanism for the base-catalyzed reaction of ethylene oxide with methanol involves the following steps:
Formation of the Alkoxide: The base (e.g., sodium hydroxide) deprotonates methanol to form a sodium methoxide, a strong nucleophile.
Nucleophilic Attack: The methoxide ion attacks one of the carbon atoms of the ethylene oxide ring, causing the ring to open and forming an alkoxide intermediate.
Proton Transfer: The alkoxide intermediate abstracts a proton from a methanol molecule, regenerating the methoxide catalyst and forming ethylene glycol monomethyl ether.
Chain Propagation: The resulting ethylene glycol monomethyl ether can also be deprotonated by the base to form an alkoxide, which can then react with another molecule of ethylene oxide to form longer-chain glycol ethers like diethylene and triethylene glycol monomethyl ether.
Several studies and patents have detailed specific conditions and catalysts for the synthesis of glycol ethers. Below is a table summarizing some of these findings for the synthesis of diethylene glycol monomethyl ether, a precursor and component in the production of this compound.
| Catalyst | Reactants | Molar Ratio (Diethylene Glycol:Methanol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Acid Catalyst | Diethylene Glycol, Methanol | 1:4 | 100-250 | 2-10 | Not Specified | Not Specified | CN111233641A |
| BF₃-diethyl ether | Ethylene Oxide, Methanol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | CN111233641A |
Note: The data provided in the table is based on available patent literature, which may not always specify all parameters.
A Polish patent describes a process for preparing triethylene glycol monomethyl ether by reacting ethylene oxide with a mixture containing diethylene glycol monomethyl ether, methanol, and monoethylene glycol monomethyl ether in the presence of potassium hydroxide. google.com This highlights the complexity of the reaction mixture in industrial settings, where various glycol ethers can be present and participate in the reaction.
Further research into heterogeneous catalysts, such as solid acid catalysts, is being explored to simplify catalyst separation and improve the environmental profile of the synthesis process. google.com These catalysts can offer advantages in continuous production processes. google.com
Chemical Reactivity and Transformation Mechanisms of 2 2 Methoxyethoxy Ethoxy Methanol
Fundamental Reaction Pathways
The chemical transformations of [2-(2-Methoxyethoxy)ethoxy]methanol are primarily centered around its terminal hydroxyl group and the stability of its ether linkages.
Oxidation Reactions and Product Characterization
The primary alcohol group of this compound is susceptible to oxidation. Under the influence of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), the hydroxyl group is converted to a carboxylic acid, yielding 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid. In a related context, studies on the electrooxidation of similar alcohols like methanol (B129727) and ethanol (B145695) have shown that they can be catalytically oxidized to form aldehydes and carboxylic acids. monash.edu For instance, the electrocatalytic oxidation of methanol can produce formaldehyde (B43269) and formic acid. monash.edu While direct experimental data on the specific products of this compound oxidation is limited in the provided search results, the reactivity of its structural analogues suggests a similar pathway.
Gas-phase photo-oxidation, particularly initiated by hydroxyl radicals (OH), represents another significant oxidation pathway, especially in atmospheric chemistry. ku.dk For analogous glycol ethers like 2-ethoxyethanol (B86334), OH-initiated oxidation leads to the formation of organic peroxy radicals (RO₂). ku.dk These radicals can then undergo further reactions, including intramolecular hydrogen shifts (autoxidation), to form highly oxygenated organic molecules. ku.dk Given the structural similarities, it is plausible that this compound would undergo similar atmospheric oxidation processes.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent/Condition | Potential Product(s) |
| Strong Chemical Oxidants (e.g., KMnO₄) | 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid |
| Electrocatalytic Oxidation | [2-(2-Methoxyethoxy)ethoxy]aldehyde, 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid |
| Gas-Phase Photo-oxidation (OH radicals) | Highly oxygenated organic molecules |
Hydrolytic Stability and Pathways in Various Media
The ether linkages within this compound are generally stable to hydrolysis in water under neutral conditions and at ambient temperatures. psu.edu This stability is a characteristic feature of ethers. The compound does not possess functional groups that are readily hydrolyzable. psu.edu However, it is noted that the compound is biodegradable, indicating that while chemically stable to hydrolysis, it can be broken down by biological processes in environments like wastewater under aerobic conditions. psu.edu
Interactions with Chemical Species
The reactivity of this compound is also defined by its interactions with strong acids, bases, and oxidizing agents.
Reactivity with Strong Acids and Bases
This compound is known to react with strong acids and strong bases. inchem.org In the presence of strong acids, the ether linkages can be protonated, which can lead to cleavage of the C-O bond under certain conditions, although this typically requires elevated temperatures. The hydroxyl group can also be protonated, making it a better leaving group for subsequent reactions.
With strong bases, the primary alcohol can be deprotonated to form an alkoxide. For instance, in the Williamson ether synthesis, a similar alcohol, 2-methoxyethanol (B45455), reacts with a base to form an alkoxide, which then acts as a nucleophile. While this is a synthetic application, it demonstrates the reactivity of the hydroxyl group with bases.
Behavior in the Presence of Strong Oxidants
As mentioned in the oxidation section, this compound reacts with strong oxidants. inchem.org This reactivity is primarily due to the presence of the primary alcohol functional group. Strong oxidizing agents will convert the alcohol to a carboxylic acid. The ether linkages are generally more resistant to oxidation than the alcohol group under typical conditions. It is important to handle this compound separately from strong oxidants to prevent potentially vigorous reactions. inchem.org
Table 2: Summary of Reactivity with Different Chemical Species
| Chemical Species | Nature of Interaction |
| Strong Acids | Protonation of ether and alcohol groups, potential for ether cleavage at high temperatures. |
| Strong Bases | Deprotonation of the alcohol group to form an alkoxide. |
| Strong Oxidants | Oxidation of the primary alcohol to a carboxylic acid. |
Unimolecular Decomposition and Fragmentation Processes
The decomposition of this compound under thermal or energetic conditions involves complex reaction pathways, including hydrogen migration and bond fission. While specific experimental studies on the unimolecular decomposition of this exact molecule are not prevalent in published literature, its reactivity can be inferred from computational and experimental studies on structurally related glycol ethers, such as 2-ethoxyethanol (2-EE). nih.govacs.orgresearchgate.net
In the thermal degradation of alkoxyethanols, hydrogen atom migration is a critical step in many proposed reaction mechanisms. nih.gov Computational studies on molecules like 2-ethoxyethanol show that intramolecular hydrogen transfer often facilitates decomposition. acs.org These transfers typically occur via cyclic transition states, with the energy barrier for the migration depending on the size and stability of the transition state ring. For instance, in the decomposition of related radicals, hydrogen transfer from a carbon atom to an oxygen atom through a six-membered transition state can be an energetically favorable step leading to the formation of new, more stable intermediates. nih.gov For this compound, similar intramolecular hydrogen shifts from one of the ethoxy chains to the terminal hydroxyl group or ether oxygens are plausible preliminary steps in its thermal decomposition cascade.
Bond fission in this compound can occur through several mechanisms, most notably fragmentation in mass spectrometry and chemical cleavage of its ether bonds.
Ether Cleavage: The ether C-O bonds in this compound are generally stable but can be cleaved under harsh conditions using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pub This reaction is a classic nucleophilic substitution. The mechanism proceeds via protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com A halide ion (Br- or I-), acting as a nucleophile, then attacks one of the adjacent carbon atoms. longdom.org Since the carbon atoms in the ethoxy groups are primary, the reaction is expected to proceed via an SN2 mechanism. pressbooks.publongdom.org Attack would occur at the less sterically hindered carbon, leading to the formation of an alcohol and an alkyl halide. libretexts.org Given the multiple ether linkages, sequential cleavage events could occur in the presence of excess acid, ultimately breaking the molecule down into smaller fragments like methanol, ethylene (B1197577) glycol, and various haloalkanes.
Spectroscopic and Advanced Characterization Techniques for 2 2 Methoxyethoxy Ethoxy Methanol
Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like [2-(2-Methoxyethoxy)ethoxy]methanol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in this process. apolloscientific.co.ukminglangchem.com
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by identifying the different types of protons and their respective chemical environments within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the various protons present in the molecule. minglangchem.com
The spectrum is characterized by a series of peaks, each representing a group of chemically equivalent protons. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. For instance, the methyl protons of the methoxy (B1213986) group (CH₃O-) typically appear as a singlet around 3.34 ppm. The methylene (B1212753) protons adjacent to the ether oxygens (-OCH₂CH₂O-) and the hydroxyl group (-CH₂OH) resonate at slightly different frequencies, generally observed as multiplets in the range of 3.5 to 3.7 ppm. The proton of the hydroxyl group (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| CH₃O- | ~3.34 | Singlet |
| -OCH₂CH₂O- | ~3.5 - 3.7 | Multiplet |
| -CH₂OH | ~3.5 - 3.7 | Multiplet |
| -OH | Variable | Broad Singlet |
This table is based on typical values and may vary depending on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In this compound, the ¹³C NMR spectrum displays distinct signals for each unique carbon atom. chemicalbook.com
The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. The carbon of the methoxy group (CH₃O-) typically appears at a chemical shift of approximately 59.0 ppm. The methylene carbons within the ethoxy chains (-OCH₂CH₂O-) and the carbon bearing the hydroxyl group (-CH₂OH) resonate at different frequencies, generally in the range of 61 to 73 ppm. Specifically, the terminal hydroxyl-bearing carbon often appears around 61.6 ppm, while the adjacent ether-linked carbons are found at approximately 70.5 and 72.6 ppm. The carbon of the methoxy group is typically observed around 59.0 ppm. chemicalbook.com
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| CH₃O- | ~59.0 |
| -CH₂OH | ~61.6 |
| -OCH₂- (adjacent to OH) | ~72.6 |
| -OCH₂- (internal) | ~70.5 |
This table is based on typical values and may vary depending on experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.comnist.gov In the analysis of this compound, the IR spectrum provides clear evidence for its key structural features.
A prominent and broad absorption band is typically observed in the region of 3400-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. This broadness is indicative of hydrogen bonding. The spectrum also displays strong C-H stretching vibrations in the 2850-3000 cm⁻¹ range, corresponding to the methyl and methylene groups. Furthermore, a significant and characteristic C-O stretching absorption, typical for ethers, is found around 1100 cm⁻¹. The identity of the compound can be confirmed by passing an IR test. merckmillipore.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3400-3500 (broad) | Hydroxyl (-OH) |
| C-H Stretch | 2850-3000 | Methyl (CH₃) and Methylene (CH₂) |
| C-O Stretch | ~1100 | Ether (C-O-C) and Alcohol (C-OH) |
This table is based on typical values and may vary depending on experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.govchemicalbook.com For this compound, MS analysis is crucial for confirming its molecular mass and understanding its fragmentation pathways under ionization. chemicalbook.com
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. wikipedia.org This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.
In the EI mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 164.2 g/mol . minglangchem.com However, due to the high energy of EI, the molecular ion peak may be weak or absent. chemicalbook.com The spectrum is typically dominated by characteristic fragment ions. Common fragments observed include ions at m/z 45, 58, 59, 89, and 103. chemicalbook.comrestek.com The base peak, which is the most intense peak in the spectrum, is often observed at m/z 45, corresponding to the [CH₂OH]⁺ fragment. chemicalbook.com
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 45 | 100.0 | [CH₂OH]⁺ |
| 59 | 74.3 | [CH₃OCH₂]⁺ |
| 58 | 29.8 | [C₂H₂O₂]⁺ |
| 89 | 23.9 | [CH₃OCH₂CH₂O]⁺ |
| 103 | 4.6 | [CH₃OCH₂CH₂OCH₂]⁺ |
This data is sourced from ChemicalBook and represents a typical fragmentation pattern. chemicalbook.com Intensities can vary.
Electrospray Ionization Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing polar molecules like this compound. The technique involves dissolving the analyte in a polar, volatile solvent and pumping it through a high-voltage capillary. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.
For this compound (C₇H₁₆O₄, Molecular Weight: 164.20 g/mol ), ESI-MS analysis, particularly in the positive ion mode, would be expected to produce protonated molecules [M+H]⁺ or, more commonly, adducts with alkali metal ions present in the solvent or glassware, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nist.govfrontiersin.org The formation of these adducts is common for polyether compounds.
In research, related compounds have been shown to influence the ESI process. For instance, 2-(2-methoxyethoxy)ethanol (B87266) has been used as a post-column addition in liquid chromatography-ESI-MS to enhance the signal for other analytes by counteracting ion suppression. nih.gov This suggests that the ionization efficiency of this compound itself can be sensitive to the composition of the mobile phase. nih.govnih.gov The choice of solvent, such as methanol (B129727), can also lead to differential ionization effects, influencing ion intensity and the types of adducts formed. nih.govuvic.ca
Table 1: Expected ESI-MS Adducts for this compound
| Ion Species | Formula | Calculated m/z |
| Protonated Molecule | [C₇H₁₆O₄ + H]⁺ | 165.11 |
| Sodium Adduct | [C₇H₁₆O₄ + Na]⁺ | 187.09 |
| Potassium Adduct | [C₇H₁₆O₄ + K]⁺ | 203.07 |
This table presents theoretical mass-to-charge (m/z) values based on the compound's molecular formula. nist.gov
Purity Assessment and Quantitative Analysis
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) is a fundamental technique for assessing the purity of volatile and semi-volatile compounds like this compound. The National Institute of Standards and Technology (NIST) confirms the availability of GC data for this compound, indicating its suitability for this analytical method. nist.gov
A typical method for purity analysis would involve a GC system equipped with a Flame Ionization Detector (GC-FID), which offers excellent sensitivity for organic compounds. The choice of column is critical; a polar stationary phase, such as one based on Carbowax (polyethylene glycol), is effective for separating polar analytes like glycol ethers. upr.edu Analysis of related compounds like 2-methoxyethanol (B45455) is often performed by direct injection onto a polar column, with a programmed temperature ramp to ensure efficient separation from any volatile impurities or related substances. keikaventures.comgoogle.com For enhanced specificity, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, providing both retention time data and mass spectra to identify impurities definitively. nih.govresearchgate.net
Table 2: Example GC Parameters for Glycol Ether Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | Polar capillary column (e.g., ZB-WAXplus, 60 m x 0.25 mm, 0.25 µm) researchgate.net |
| Carrier Gas | Helium or Nitrogen google.comresearchgate.net |
| Injector Temperature | 200 - 250 °C google.com |
| Oven Program | Initial temp 50-80°C, ramp at 10°C/min to 240°C google.comresearchgate.net |
| Detector | FID or Mass Spectrometer |
These parameters are based on established methods for similar compounds and serve as a representative example. google.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the purity assessment of this compound, particularly for analyzing non-volatile impurities. Since the target compound lacks a strong UV chromophore, detection can be challenging. A Refractive Index Detector (RID) is often employed for such compounds. Alternatively, a UV detector set to a low wavelength (e.g., < 210 nm) might detect the analyte and certain impurities.
A reverse-phase (RP) HPLC method is typically suitable. Research on a closely related derivative, [2-(2-Methoxyethoxy)ethoxy]acetic acid, demonstrates successful separation on a C18-type column (Newcrom R1) using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com This indicates that an RP-HPLC method with a similar mobile phase composition would be effective for analyzing this compound.
Table 3: Illustrative HPLC Method for this compound
| Parameter | Condition |
| Instrument | HPLC with RID or UV Detector |
| Column | Reverse-Phase C18, 3 or 5 µm particle size |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water sielc.com |
| Detector | Refractive Index Detector (RID) or UV at < 210 nm |
This table outlines a general-purpose HPLC method based on the analysis of similar structures. sielc.com
Elemental Analysis for Compositional Verification
Elemental analysis is a definitive technique used to verify the empirical formula of a pure compound by determining the mass percentages of its constituent elements. For this compound (C₇H₁₆O₄), the theoretical elemental composition can be calculated precisely.
An elemental analyzer combusts the sample, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured. The experimental percentages of carbon, hydrogen, and oxygen are then compared to the theoretical values. A close match between the experimental and theoretical data provides strong evidence of the compound's identity and high purity. nih.gov Studies on other glycol ethers have utilized this technique to confirm composition, sometimes noting slight deviations that can indicate the presence of trace impurities like water. nih.gov
Table 4: Theoretical vs. Experimental Elemental Composition of C₇H₁₆O₄
| Element | Theoretical % | Experimental % (Example) |
| Carbon (C) | 51.20% | 51.15% |
| Hydrogen (H) | 9.82% | 9.85% |
| Oxygen (O) | 28.98% | 29.00% |
The theoretical values are calculated from the molecular formula. Experimental values are hypothetical examples representing a high-purity sample.
Solution-Phase Spectroscopic Studies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. fiveable.me The utility of UV-Vis spectroscopy for this compound is primarily as a negative diagnostic tool.
The structure of this compound contains only alcohol (-OH) and ether (C-O-C) functional groups. These groups possess electrons in sigma (σ) bonding orbitals and non-bonding (n) orbitals (on the oxygen atoms). The possible electronic transitions are σ → σ* and n → σ*. libretexts.org These transitions are high-energy events that correspond to absorption in the far-UV region, typically at wavelengths below 200 nm. libretexts.org
The compound lacks conjugated π systems (e.g., C=C-C=C) or carbonyl groups (C=O), which are the typical chromophores responsible for absorption in the standard 200-800 nm UV-Vis range. fiveable.me Therefore, a UV-Vis spectrum of a pure sample of this compound in a non-absorbing solvent like water would show no significant absorbance peaks in this region. This transparency is useful, as it allows the technique to be used to detect the presence of UV-absorbing impurities.
Table 5: Expected UV-Vis Absorption Data for this compound
| Spectral Region | Wavelength Range | Expected Absorbance | Electronic Transition Type |
| Visible | 400 - 800 nm | None | N/A |
| Near-UV | 200 - 400 nm | None / Negligible | None |
| Far-UV | < 200 nm | Strong | n → σ, σ → σ |
This table summarizes the expected absorption characteristics based on the compound's structure and the principles of electronic spectroscopy. libretexts.org
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy is a vital tool for investigating the luminescent properties of molecules. While direct studies on the intrinsic fluorescence of this compound are not extensively documented in the provided search results, the principles of fluorescence in similar solvent molecules like methanol offer valuable insights. For instance, methanol solutions can exhibit fluorescence when excited with ultraviolet (UV) light. researchgate.net Typically, the fluorescence spectrum of methanol is observed in the range of 310 nm to 370 nm, with a peak around 337 nm when excited at 220 nm. researchgate.net The fluorescence is attributed to the transition of lone-pair electrons in the hydroxyl (-OH) group. researchgate.net
In the context of more complex systems, the solvent environment, including the presence of molecules like this compound, can significantly influence the fluorescence of other compounds. For example, the fluorescence of certain molecules can be enhanced or quenched depending on the solvent. researchgate.netnih.gov The polarity and hydrogen bonding capabilities of the solvent play a crucial role in these interactions. While specific fluorescence data for pure this compound is not available, its structural similarity to other protic solvents suggests it would influence the fluorescence behavior of dissolved fluorophores.
Diode Array Detection (DAD) in Chromatographic and Non-Column Systems
Diode Array Detection (DAD), also known as Photo Diode Array (PDA) detection, is a powerful analytical technique widely used in High-Performance Liquid Chromatography (HPLC). taylorandfrancis.comscioninstruments.com It allows for the simultaneous measurement of absorbance over a wide range of wavelengths, providing a three-dimensional dataset of absorbance, wavelength, and time. scioninstruments.com This capability is invaluable for both the quantification of known compounds and the identification of unknown peaks by their UV-Vis spectra. taylorandfrancis.comscioninstruments.com
In the analysis of various samples, HPLC-DAD is a common method for separating and quantifying components. taylorandfrancis.comnih.govmdpi.com The mobile phase composition, often a gradient of an organic solvent like methanol or acetonitrile and an aqueous solution, is optimized to achieve good separation of the analytes on a column, such as a C18 column. taylorandfrancis.comnih.govmdpi.com The DAD detector then records the absorbance of the eluting compounds at multiple wavelengths. taylorandfrancis.comscioninstruments.com This provides not only quantitative data but also spectral information that can aid in peak purity assessment and compound identification. scioninstruments.com
For a compound like this compound, which lacks a strong chromophore in the typical UV-Vis range, direct detection by DAD can be challenging. However, it is often used as a solvent or part of the mobile phase in HPLC methods. nih.govmdpi.com In such cases, the DAD is used to detect the analytes of interest that do absorb UV-Vis light. The purity and transparency of the solvent, including this compound, are critical to minimize background noise and ensure accurate detection of the target compounds.
Advanced Characterization for Material Properties
Advanced characterization techniques provide deeper insights into the material properties of chemical compounds, including their anisotropy and crystalline nature.
Polarized Microscopy for Anisotropic Features
Polarized light microscopy is a technique used to observe and characterize anisotropic materials, which are materials that exhibit different properties in different directions. While direct studies using polarized microscopy on this compound were not found, the technique is fundamental in identifying crystalline structures and phase transitions in materials. For example, it has been used to recognize the facet-like morphology of crystals in studies of methanol at high pressure. researchgate.net The interaction of polarized light with an anisotropic sample can reveal information about its crystalline structure, orientation, and any induced anisotropy due to stress or flow. For a liquid like this compound at room temperature, it would be expected to be isotropic. However, upon cooling and potential crystallization, polarized microscopy could be instrumental in observing the formation of anisotropic crystalline domains.
X-ray Diffraction (XRD) for Crystalline Structure and Phase Transitions
While a specific XRD study for this compound was not identified in the search results, the principles of XRD are broadly applicable. For instance, XRD has been used to study the crystal structure of other organic molecules, confirming their space group and revealing details about intermolecular interactions like π–π stacking and hydrogen bonding. nih.gov In the case of methanol, XRD has been employed to study its behavior at high pressure, distinguishing between its crystalline and amorphous (glassy) phases. researchgate.net The diffraction patterns of crystalline phases show sharp peaks at specific angles, corresponding to the regular arrangement of molecules in the crystal lattice, whereas amorphous phases exhibit broad, diffuse scattering. researchgate.net
Theoretical and Computational Investigations of 2 2 Methoxyethoxy Ethoxy Methanol
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like triethylene glycol monomethyl ether. These methods can elucidate conformational preferences, the strength of chemical bonds, and the energetics of chemical reactions, all of which are fundamental to understanding the compound's reactivity and physical behavior.
Conformational Analysis and Energy Landscapes
The conformational landscape of triethylene glycol monomethyl ether is complex due to the presence of multiple rotatable single bonds. The molecule's flexibility, stemming from its ethylene (B1197577) glycol units, allows it to adopt a wide variety of three-dimensional structures. Computational models, particularly those employing force fields like GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations), have been parameterized to study such molecules. virtualchemistry.org
The relative energies of different conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding between the terminal hydroxyl group and ether oxygens, and dipole-dipole interactions. The most stable conformers are typically those that maximize favorable intramolecular interactions while minimizing steric clashes. The energy landscape is characterized by numerous local minima corresponding to these various conformers, separated by rotational energy barriers.
Table 1: Calculated Gas-Phase Thermochemical Properties for Triethylene Glycol Monomethyl Ether
| Property | Value | Unit |
|---|---|---|
| Enthalpy of Formation | -733.9 ± 3.8 | kJ/mol |
| Standard Entropy | 522.2 ± 4.2 | J/mol·K |
| Heat Capacity (Cv) | 268.3 ± 4.2 | J/mol·K |
(Data sourced from large-scale quantum chemical calculations.) virtualchemistry.org
Bond Dissociation Energies (BDEs) and Energetics of Reactions
The C-O and C-C bonds within the polyether chain, as well as the terminal O-H bond, are of particular interest. The O-H bond is expected to have the lowest BDE, making it the most likely site for initial abstraction in radical-mediated reactions. The C-O bonds in the ether linkages are generally stronger than the C-C bonds.
Table 2: Representative Bond Dissociation Energies (BDEs) for Bonds Analogous to Those in Triethylene Glycol Monomethyl Ether
| Bond Type | Representative BDE (kJ/mol at 298 K) |
|---|---|
| C-H (in an alkane-like environment) | ~413 |
| C-C (in an alkane-like environment) | ~348 |
| C-O (in an ether) | ~358 |
| O-H (in an alcohol) | ~431 |
(These are general values and can vary based on the specific molecular environment.) youtube.com
Reaction Rate Parameters and Pressure Dependencies for Unimolecular Reactions
Unimolecular reactions of triethylene glycol monomethyl ether, such as thermal decomposition, are governed by reaction rate parameters that can be computationally predicted. These reactions typically involve bond fission or intramolecular hydrogen transfer, leading to the formation of smaller, more stable molecules. The study of related hydroxy ethers has shown that high-temperature chemistry is often dominated by H-atom migrations or bond fission reactions. virtualchemistry.org For a molecule like triethylene glycol monomethyl ether, potential unimolecular decomposition pathways could include the cleavage of C-O or C-C bonds to form smaller aldehydes, alcohols, and ethers.
The rates of these reactions are dependent on both temperature and pressure. At high pressures, the reaction rate is primarily determined by the activation energy of the initial bond-breaking or rearrangement step. At lower pressures, collisional deactivation becomes less frequent, and the reaction rates can become pressure-dependent. Master equation modeling is a computational technique used to predict these pressure-dependent rate coefficients. sigmaaldrich.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules in the condensed phase over time. These simulations are invaluable for understanding the liquid structure, transport properties, and interactions of triethylene glycol monomethyl ether with other species.
Simulation of Liquid Structures and Dynamics
MD simulations of related poly(ethylene glycol) systems reveal a complex liquid structure dominated by hydrogen bonding and van der Waals interactions. researchgate.net For pure liquid triethylene glycol monomethyl ether, simulations would likely show a network of intermolecular hydrogen bonds involving the terminal hydroxyl groups. The flexible ether chains would allow for significant conformational freedom even in the liquid state, leading to a disordered and entangled molecular arrangement.
Simulations of similar glycols, such as ethylene glycol, have been used to analyze the lifetime of hydrogen bonds, which are found to break and reform on the picosecond timescale due to thermal motion. nih.gov The diffusion coefficient of triethylene glycol monomethyl ether, a measure of its mobility in the liquid, can also be calculated from MD simulations and has been shown in related systems to be highly dependent on the molecular interactions. researchgate.net
Investigation of Cation-Solvent and Cation-Anion Interactions in Related Systems
The ether oxygens in triethylene glycol monomethyl ether can act as coordination sites for cations, making it an effective solvent for various salts. This property is analogous to that of crown ethers. MD simulations are particularly well-suited to study these interactions. Simulations of cations in similar chemical environments, such as on the surface of multimodal chromatography ligands with hydrophilic groups, have shown that smaller cations like Li⁺ and Na⁺ can interact strongly with multiple oxygen atoms simultaneously. nih.gov
These studies indicate that the flexible nature of the ligand (or solvent molecule) allows it to wrap around the cation, leading to strong, localized interactions that can significantly reduce the cation's mobility. nih.gov The strength of this interaction generally follows the trend Li⁺ > Na⁺ > K⁺ > Cs⁺, which is inversely related to the ionic radius. nih.gov These simulations are crucial for understanding the use of glycol ethers as electrolytes in batteries and other electrochemical devices.
Thermodynamic Modeling and Prediction
Theoretical and computational models are essential for predicting and understanding the thermodynamic behavior of chemical systems, reducing the need for extensive experimental work. For [2-(2-Methoxyethoxy)ethoxy]methanol, also known as triethylene glycol monomethyl ether (TGME), and its mixtures, various models are employed to describe phase equilibria, mixture properties, and excess thermodynamic properties. These models are broadly categorized into equations of state and correlation models for excess properties.
Equations of State (EoS) are powerful theoretical frameworks that relate pressure, volume, and temperature for a given substance or mixture. They are widely used to predict volumetric and phase behavior.
The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a sophisticated EoS that has been successfully applied to systems containing this compound. PC-SAFT models molecules as chains of spherical segments, accounting for chain-length, dispersive forces (perturbation), and strong directional interactions like hydrogen bonding (association). This level of detail makes it particularly suitable for complex, associating molecules like glycol ethers. Studies have shown that the PC-SAFT EoS can accurately predict the density of binary mixtures containing this compound with various alcohols, such as butan-1-ol, butan-2-ol, and propan-1-ol, at different temperatures and compositions. conicet.gov.arscience.gov The model's accuracy relies on well-defined pure-component parameters, which account for the molecule's segment number, segment diameter, dispersion energy, and association parameters. These parameters can be determined by fitting to experimental vapor pressure and density data.
The Peng-Robinson EoS is another widely used cubic equation of state. While simpler than PC-SAFT, it is effective for predicting the phase behavior of non-polar and slightly polar mixtures, particularly in the context of gas solubility. Research on the solubility of ethane (B1197151) in this compound has successfully utilized the Peng-Robinson EoS to correlate experimental data at various temperatures and pressures. researchgate.net The model's application requires binary interaction parameters, which are regressed from experimental data to correct for deviations from ideal mixing rules.
Table 1: Application of Equations of State for this compound Systems
| Equation of State | System Studied | Property Modeled/Correlated | Reference |
| PC-SAFT | Binary mixtures with butan-1-ol, butan-2-ol, propan-1-ol | Density (ρ) | conicet.gov.ar, science.gov |
| PC-SAFT | Binary mixtures with 1-butanol | Density (ρ) | uni-regensburg.de |
| Peng-Robinson | Binary mixture with Ethane | Gas Solubility | researchgate.net |
Excess properties, such as excess molar volume (VE) and excess enthalpy (HE), quantify the deviation of a real mixture from ideal behavior. These deviations arise from differences in molecular size, shape, and intermolecular forces between the mixture components.
The Redlich-Kister equation is a flexible polynomial model used to correlate experimental excess property data. It fits a series of parameters to the data as a function of mole fraction, providing a quantitative measure of the deviation from ideality. This equation has been extensively used to adjust experimental data for excess enthalpy (HE) and deviations in refractive index (ΔnD) for binary mixtures of this compound with alcohols. conicet.gov.arscience.gov
The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are more theoretically grounded activity coefficient models based on the concept of local composition. rola-flex.eu This concept posits that the composition of molecules in the immediate vicinity of a central molecule is different from the bulk composition due to varying intermolecular interaction energies. rola-flex.eu Both NRTL and UNIQUAC are capable of correlating the excess enthalpy of mixtures containing this compound. conicet.gov.arscience.govuni-regensburg.de The models use binary interaction parameters that represent the energy differences between like and unlike molecule interactions, which are fitted from experimental phase equilibrium or excess property data. rola-flex.eudtu.dk These models are particularly valuable for describing the behavior of liquid-liquid and vapor-liquid equilibria in complex, non-ideal mixtures. uni-regensburg.deresearchgate.net
Table 2: Correlation Models for Excess Properties of this compound Mixtures
| Model | System Studied | Excess Property Correlated | Reference |
| Redlich-Kister | Binary mixtures with various alcohols | Excess Enthalpy (HE), Deviation in Refractive Index (ΔnD) | conicet.gov.ar, science.gov |
| UNIQUAC | Binary mixtures with butan-1-ol, butan-2-ol, etc. | Excess Enthalpy (HE) | conicet.gov.ar, science.gov |
| NRTL | Binary mixtures with butan-1-ol, butan-2-ol, etc. | Excess Enthalpy (HE) | conicet.gov.ar, science.gov |
| UNIQUAC & NRTL | Binary mixture with 2-(2-methoxyethoxy)ethanol (B87266) | Excess Enthalpy (HE) | uni-regensburg.de |
Graph Theoretical Approaches for Molecular Aggregation Patterns
Graph theory provides a powerful framework for quantifying molecular structure and intermolecular interactions. In this approach, molecules are represented as graphs where atoms are nodes and bonds (or interactions) are edges. This allows for the calculation of topological indices that can be correlated with macroscopic physical properties.
For glycol ethers and their mixtures, graph theory has been applied to analyze excess molar volumes (VE). uni-regensburg.de By calculating molecular connectivity indices, which reflect the degree of branching and connectivity within the molecular structure, researchers can gain insights into the nature of molecular association in both pure and mixed states. uni-regensburg.de For instance, the analysis can help interpret how the self-association of this compound through hydrogen bonding and ether-oxygen interactions is affected by the addition of another component like an alcohol. conicet.gov.ar
Furthermore, the combination of molecular dynamics simulations with graph-theoretic analysis is an emerging technique to study the clustering and aggregation of molecules in solution. researchgate.net This method allows for a detailed description of the size, stability, and lifetime of molecular aggregates, revealing how different components in a mixture influence the formation of these structures. researchgate.net Studies on aqueous solutions of similar glycols have also employed graph theory to help explain the non-ideal behavior of the mixtures, supporting findings from experimental and other theoretical approaches. researchgate.net
Spectroscopic Property Prediction and Correlation
Computational chemistry methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict spectroscopic properties and elucidate the relationship between molecular structure and spectra.
For systems involving this compound, DFT calculations have been used to predict NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. These predicted shifts can be compared with experimental data from 1H or 13C NMR to validate the computed molecular structures and understand the electronic environment of the atoms. researchgate.net Such correlations are crucial for confirming the coordination of the molecule in complexes or its conformation in solution.
Spectroscopic studies (FT-IR, NMR) are also vital for investigating specific intermolecular interactions, such as hydrogen bonding, in mixtures containing this compound. acs.org For example, the change in the chemical shift of the hydroxyl proton in 1H NMR spectra upon mixing with water provides direct evidence of hydrogen bond formation and strength. acs.org Computational models can complement these experiments by optimizing the geometry of hydrogen-bonded complexes and calculating interaction energies and theoretical vibrational frequencies, providing a deeper understanding of the observed spectral shifts. In the context of materials science, DFT has also been used to model oligomers where the glycol ether moiety is a side chain, predicting how its conformation influences the electronic and, by extension, spectroscopic properties of the larger polymer backbone. dtu.dk
Advanced Applications in Chemical Science and Materials Research
Polymer Chemistry and Materials Science
The unique structural characteristics of [2-(2-Methoxyethoxy)ethoxy]methanol, featuring a short ethylene (B1197577) glycol chain, render it a valuable building block in polymer synthesis. Its incorporation into polymer structures can significantly modify the properties of the resulting materials, imparting desirable characteristics such as solubility, biocompatibility, and thermosensitivity.
Synthesis of Functionalized Polymers with Tunable Properties
The ether linkages and terminal hydroxyl group of this compound allow for its integration into various polymer backbones and as side chains, enabling the creation of functionalized polymers with properties that can be precisely controlled.
In the field of organic electronics, the performance of devices is intrinsically linked to the properties of the constituent organic semiconductor materials. Low band gap polymers are particularly sought after for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to their ability to absorb a broader range of the solar spectrum and facilitate charge transport. dtu.dkrsc.org The introduction of flexible side chains, such as those derived from this compound, onto the backbone of conjugated polymers is a key strategy for enhancing their processability and solubility. These side chains can disrupt intermolecular aggregation, making the polymers more soluble in common organic solvents and facilitating their deposition into the thin films required for electronic devices.
The incorporation of oligo(ethylene glycol) side chains can also influence the morphology of the polymer films, which is a critical factor in device performance. researchgate.net While direct integration of this compound into a well-known low band gap polymer is not extensively documented in the provided results, the principles of side-chain engineering strongly support its potential utility. By modifying existing donor-acceptor copolymers, the introduction of this side chain could lead to materials with optimized electronic properties and improved device fabrication characteristics.
Table 1: Properties of Representative Low Band Gap Polymers
| Polymer | Donor Unit | Acceptor Unit | Band Gap (eV) | Application |
|---|---|---|---|---|
| P3HT | 3-hexylthiophene (B156222) | - | ~1.9 | OPV, OFET |
| PTB7 | Thieno[3,4-b]thiophene | Benzodithiophene | ~1.6 | OPV |
| PBDTTT | Benzodithiophene | Thienothiophene | ~1.7 | OPV |
This table presents examples of low band gap polymers and their properties to illustrate the context in which side-chain modifications, such as the incorporation of this compound derivatives, are relevant.
A significant application of this compound is in the chemical modification of cellulose (B213188) to create novel, functional materials. Specifically, a series of O-2-[2-(2-methoxyethoxy)ethoxy]acetyl celluloses have been synthesized with varying degrees of substitution (DS). diva-portal.org These derivatives are prepared through a homogeneous reaction of cellulose with 2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride in a dimethylacetamide/lithium chloride solution, with pyridine (B92270) acting as an acid acceptor. diva-portal.org
The resulting cellulose esters exhibit interesting solubility profiles. Derivatives with a low DS value of approximately 0.5 are water-soluble, which is a lower threshold for water solubility compared to the more common methylcellulose. diva-portal.org As the DS value increases to above 1.7, the derivatives become amphiphilic, demonstrating good solubility in both water and various organic solvents like dimethyl sulfoxide, tetrahydrofuran (B95107), and chloroform. diva-portal.org
A key characteristic of these amphiphilic derivatives is their ability to undergo a sol-gel transition in aqueous solutions. This temperature-sensitive behavior is highly dependent on the DS value; the precipitation temperature decreases as the degree of substitution increases, indicating a high degree of temperature sensitivity. diva-portal.org The thermal properties and phase transitions of these fully substituted derivatives have been studied using techniques such as polarized microscopy, differential scanning calorimetry (DSC), and X-ray diffraction. diva-portal.org
Table 2: Synthesis and Properties of O-2-[2-(2-Methoxyethoxy)ethoxy]acetyl Cellulose
| Property | Description | Finding |
|---|---|---|
| Synthesis Method | Homogeneous reaction | Cellulose reacts with 2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride in a DMAc/LiCl solvent system. diva-portal.org |
| Degree of Substitution (DS) | Determined by ¹H and ¹³C NMR | Ranged from 0.4 to 3.0, controlled by the amount of acid chloride used. diva-portal.org |
| Water Solubility | Minimum DS for solubility | Achieved at a DS value of approximately 0.5. diva-portal.org |
| Amphiphilicity | Solubility in various solvents | Derivatives with DS > 1.7 are soluble in both water and organic solvents. diva-portal.org |
| Sol-Gel Transition | Temperature-induced phase change | Observed in aqueous solutions for derivatives with DS > 1.7; precipitation temperature is inversely proportional to the DS value. diva-portal.org |
Poly(2-oxazoline)s (PAOx) are a versatile class of polymers known for their biocompatibility and tunable properties, making them attractive for various biomedical applications. researchgate.netresearchgate.net The properties of PAOx can be readily modified by altering the substituent at the 2-position of the oxazoline (B21484) monomer. researchgate.net The synthesis of these polymers is typically achieved through cationic ring-opening polymerization (CROP), a living polymerization technique that allows for precise control over the molecular weight and architecture of the resulting polymer. core.ac.ukmdpi.com
While the direct synthesis of a poly(2-oxazoline) with a [2-(2-methoxyethoxy)ethoxy]methyl side chain is not explicitly detailed in the provided search results, the established synthetic methodologies for creating diverse PAOx libraries provide a clear pathway. The synthesis would involve first preparing the corresponding 2-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-oxazoline monomer. This can be achieved through established methods such as the Witte-Seeliger reaction starting from the corresponding nitrile. core.ac.uk
Once the monomer is synthesized, it can be polymerized via CROP using a suitable initiator, such as methyl triflate or methyl tosylate, in a solvent like acetonitrile (B52724). mdpi.comnih.gov This would yield a well-defined polymer with pendant oligo(ethylene glycol) side chains. The presence of these ether groups would be expected to impart hydrophilicity and potentially thermoresponsive behavior to the polymer, similar to other PAOx with ether-containing side chains.
Table 3: General Strategy for Synthesis of Functional Poly(2-oxazoline)s
| Step | Description | Key Considerations |
|---|---|---|
| Monomer Synthesis | Preparation of the 2-substituted-2-oxazoline | Can be synthesized from corresponding nitriles or carboxylic acids. The choice of starting material depends on the desired side chain. core.ac.uk |
| Polymerization | Cationic Ring-Opening Polymerization (CROP) | A living polymerization method that allows for control over molecular weight and dispersity. Requires an electrophilic initiator. researchgate.netmdpi.com |
| Termination | End-capping the living polymer chain | Can be terminated with various nucleophiles to introduce specific end-group functionalities. researchgate.net |
| Characterization | Analysis of the resulting polymer | Techniques like NMR, GPC, and DSC are used to determine the structure, molecular weight, and thermal properties. core.ac.uknih.gov |
Photoinitiating Systems for Advanced Manufacturing
The development of novel photoinitiating systems is crucial for advancing photopolymerization-based manufacturing techniques like 3D printing. These systems are responsible for absorbing light and generating reactive species that initiate the polymerization process.
There is a growing demand for water-soluble photoinitiators that are sensitive to visible light, particularly for applications in the 3D printing of hydrogels for biomedical uses. mdpi.comnih.gov Such systems are more environmentally friendly and biocompatible. Research in this area has led to the development of novel photoinitiating systems based on charge-transfer complexes (CTCs). mdpi.com
One such system involves a chalcone (B49325) derivative dye, (E)-3-(4-(dimethylamino)phenyl)-1-(4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)prop-2-en-1-one, which is synthesized using 1-(4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethan-1-one as a key precursor. mdpi.com This dye, when combined with a water-soluble co-initiator like triethanolamine (B1662121) (TEA), forms a CTC. mdpi.comnih.gov This complex exhibits enhanced water solubility and has a strong initiating ability for the free-radical photopolymerization of monomers like poly(ethyleneglycol)diacrylate (PEG-DA) when irradiated with a 405 nm LED light source. mdpi.com
Table 4: Components of a Water-Soluble Visible Light Photoinitiating System
| Component | Chemical Name/Type | Role in the System |
|---|---|---|
| Photoinitiator (Dye) | (E)-3-(4-(dimethylamino)phenyl)-1-(4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)prop-2-en-1-one | Absorbs visible light (405 nm). mdpi.com |
| Co-initiator/Electron Donor | Triethanolamine (TEA) | Forms a charge-transfer complex (CTC) with the dye, enhancing water solubility and initiating ability. mdpi.comnih.gov |
| Monomer | Poly(ethyleneglycol)diacrylate (PEG-DA) | The material that is polymerized to form the hydrogel structure. mdpi.com |
| Light Source | LED @ 405 nm | Provides the energy to activate the photoinitiating system. mdpi.com |
Charge Transfer Complex Formulations in Photopolymerization
The utility of this compound in photopolymerization is primarily as a key structural precursor for components within photoinitiating systems. These systems often rely on the formation of a charge transfer complex (CTC) to absorb light and generate the reactive species that initiate polymerization.
Research has shown the synthesis of complex ligands for metal complexes starting from triethylene glycol monomethyl ether (TEGOMe), another name for this compound. nih.gov In one pathway, TEGOMe is used to create flexible, oxygen-rich side arms on a ligand scaffold. nih.gov These arms are incorporated to enhance the solubility and modify the electronic environment of the final complex. nih.gov For instance, TEGOMe can be converted into a bromo-activated version, BrTEGOMe, which is then grafted onto a primary amine. nih.gov This functionalized component is then integrated into a larger ligand structure designed to coordinate with metal ions. nih.gov
In a different application, a water-slightly-soluble chalcone derivative dye was developed as a photoinitiator that forms a charge transfer complex with a co-initiator, triethanolamine. While not directly using this compound, the synthesis of a critical intermediate for a related dye, 1-(4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethan-1-one, starts from triethyleneglycol monomethyl ether. This precursor is first converted to 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate, which is then reacted with 4′-Hydroxyacetophenone. This demonstrates the role of the triethylene glycol monomethyl ether backbone in constructing the donor portion of a donor-acceptor CTC system, which is crucial for initiating free radical photopolymerization upon irradiation, for example, by a 405 nm LED.
Coordination Chemistry and Luminescent Materials
The flexible chain and multiple oxygen donor atoms of this compound make it an attractive building block for ligands in coordination chemistry, particularly for f-block elements, whose unique photophysical properties are of great interest.
Ligand Design for f-Block Metal Complexation
The ether oxygens and the terminal alcohol group of this compound provide multiple coordination sites, making it and its derivatives effective for chelating large f-block metal ions like lanthanides. researchgate.net These ligands can encapsulate the metal ion, shielding it from the environment and influencing its electronic properties. researchgate.net
Scientific literature details the synthesis of complex compartmental ligands from synthons including triethylene glycol monomethyl ether (TEGOMe). nih.gov These ligands are designed to form specific structures, such as helical complexes, upon reaction with both d-block (like Zn²⁺) and f-block (like Eu³⁺) metal ions in aqueous solutions. nih.gov The polyether chains introduced by TEGOMe are crucial for imparting solubility and influencing the self-assembly process of the final metallopolymer. nih.govresearchgate.net Furthermore, polymers incorporating poly(ethylene glycol) methyl ether have been investigated for their ability to chelate lanthanide and actinide ions, underscoring the affinity of this structural motif for f-block elements. acs.org A patent also lists triethylene glycol monomethyl ether as a component in formulations of lanthanide complexes, highlighting its role in creating stable and functional materials. google.com
Luminescence Tunability and Photophysical Properties of Metal Complexes
Complexes of f-block metals, particularly lanthanides, are renowned for their sharp, line-like emission spectra and long luminescence lifetimes. researchgate.net When a ligand (or "antenna") absorbs light and efficiently transfers that energy to the central lanthanide ion, it results in sensitized luminescence. researchgate.net The structure of the ligand, including components derived from this compound, is critical in tuning these properties.
Photophysical studies of zinc-europium helical complexes formed with ligands derived from TEGOMe show that lanthanide luminescence arises from a unique, well-defined coordination site. nih.gov The specific geometry enforced by the ligand dictates the symmetry around the Eu³⁺ ion, which in turn governs the characteristics of its emission spectrum. nih.gov A key finding is that such complexes can exhibit excellent photophysical properties, specifically concerning their quantum efficiency and the lifetime of their luminescence. google.com The design of the ligand, therefore, allows for the fine-tuning of the electronic properties and subsequent luminescent behavior of the f-block metal center. nih.gov
Below is a table summarizing the photophysical data for a ligand derived from TEGOMe and its resulting europium-containing complex in an aqueous buffer.
| Species | Absorption Max (nm) | Fluorescence Max (nm) | Phosphorescence Max (nm) |
|---|---|---|---|
| Ligand (L6)- | 319 | 466 | 506 |
| Europium Complex | 327 | - | - |
This table is based on data for ligand (L6)- and its complexes as reported in scientific literature. nih.gov The complex exhibits characteristic Eu³⁺ emission lines upon excitation, rather than broad fluorescence.
Potential in Light-Emitting Diode (LED) Design
The development of advanced luminescent materials is crucial for new lighting and display technologies, including Light-Emitting Diodes (LEDs). Materials that can efficiently convert energy into specific colors of light are highly sought after. Luminescent lanthanide coordination polymers possess photophysical properties that make them promising candidates for photonic applications. rsc.org
Given that complexes incorporating this compound derivatives can exhibit tunable and efficient luminescence, they represent a potential class of materials for use in LED design. google.com The ability to sensitize lanthanide ions, which emit at specific, narrow wavelengths, is advantageous for creating LEDs with high color purity. While direct integration of a specific this compound-lanthanide complex into a commercial LED is not widely documented, the fundamental properties of these materials align with the requirements for next-generation lighting technologies. The research into such luminescent metallopolymers is a key step toward their eventual application in polymeric LEDs and other photonic devices. researchgate.net
Solvents and Reaction Media in Organic Synthesis
Role as a Solvent in Chemical Reactions and Processes
This compound, also known by the trade name Dowanol TMAT, serves as a high-boiling point, polar, protic solvent. acs.org Its miscibility with water and ability to dissolve a variety of organic and inorganic compounds make it a versatile medium for chemical reactions. Its structure, containing both ether and alcohol functionalities, allows it to solvate both polar and non-polar species.
This compound is often used in applications requiring a slow-evaporating, hygroscopic solvent. While specific named reactions prominently featuring it as the primary solvent are not extensively documented in premier journals, its properties are analogous to the more commonly cited Diethylene glycol monomethyl ether (Methyl Carbitol). researchgate.net These solvents are employed in the synthesis of polymers, resins, and in formulations for coatings and inks where control over viscosity and drying time is important. Its use in the synthesis of water-soluble protected gold clusters has been noted, where it forms part of a stabilizing monolayer. acs.org
The physical properties of this compound that make it a useful solvent are summarized in the table below.
| Property | Value |
|---|---|
| Chemical Formula | C7H16O4acs.org |
| Molar Mass | 164.20 g/mol acs.org |
| Appearance | Liquid |
| Boiling Point | 247.3 °C |
| Density | 1.011 g/cm³ |
| Solubility in Water | Miscible |
Data sourced from publicly available chemical databases. Boiling point and density are typical values and may vary slightly.
Impact on Reaction Kinetics and Selectivity
The presence of the this compound moiety can significantly influence the kinetics and selectivity of various chemical reactions, particularly in polymerization processes. The ether linkages and terminal hydroxyl group can affect reaction rates and the properties of the resulting polymers.
Research into the controlled polymerization of methacrylate (B99206) monomers bearing short ethylene glycol side chains, such as 2-(methoxyethoxy)ethyl methacrylate, provides insights into the kinetic effects. In atom transfer radical polymerization (ATRP), the initiator and catalyst system's efficiency can be modulated by the monomer structure. For instance, the synthesis of block copolymers like polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) has been attempted using various controlled polymerization techniques, including sequential anionic polymerization and ATRP. mdpi.com The success and kinetics of these polymerizations are sensitive to the reaction conditions and the nature of the initiator and catalyst used. mdpi.com Unwanted side reactions can occur, and the molecular weight of the resulting polymers may be lower than theoretically expected, indicating that the ethylene glycol-containing monomer can influence the polymerization mechanism. mdpi.com
The polarity imparted by the ethoxy groups can also affect the solubility of reactants and catalysts, thereby influencing the reaction kinetics in solution. In some cases, the use of solvents with similar polarities, such as those in the oligo(ethylene glycol) family, can enhance the rate of polymerization.
Functionalization in Diverse Chemical Scaffolds
The ability to introduce this compound into various molecular structures is a key driver of its utility in materials science. This functionalization is particularly impactful in the development of advanced materials for optical and electronic applications.
The incorporation of oligo(ethylene glycol) chains, such as the [2-(2-Methoxyethoxy)ethoxy]ethyl group, into chromophores is a well-established strategy for tuning the properties of dyes for non-linear optical (NLO) and optoelectronic applications. These side chains can enhance solubility, influence molecular packing in the solid state, and modify the electronic properties of the dye.
A notable example is the synthesis of polyesters containing NLO chromophores functionalized with di-(2'-hydroxyethoxy) groups. In one study, a chromophore, 4-di-(2′-hydroxyethoxy)-4-diphenyl-hydrazonomethyl, was synthesized and subsequently polymerized with terephthaloyl chloride. researchgate.net The resulting polyester (B1180765) exhibited second-harmonic generation (SHG), a key NLO property. The electro-optic coefficients, which are a measure of the NLO activity, were determined for the poled polymer film.
| NLO Property | Value |
| d33 | 3.15 × 10⁻⁷ esu |
| d31 | 1.5 × 10⁻⁷ esu |
| Table 1: Electro-optic coefficients of a poled polyester film containing a di-(2'-hydroxyethoxy) functionalized chromophore. researchgate.net |
The presence of the hydroxyethoxy side chains not only allows for the incorporation of the chromophore into a polymer backbone but also influences the processability and thermal properties of the final material. The flexible nature of the ethoxy chains can help in achieving the non-centrosymmetric alignment of chromophores required for second-order NLO effects.
In the field of organic photovoltaics (OPVs), the performance of solar cells is critically dependent on the molecular design of the active layer materials, which often consist of a blend of a donor and an acceptor material. Polythiophenes are a class of conjugated polymers widely used as donor materials due to their favorable electronic properties and processability.
Functionalizing thiophene-based polymers with oligo(ethylene glycol) side chains, including those derived from this compound, has emerged as a powerful strategy to enhance the performance of OPVs. These side chains can significantly impact the solubility of the polymers in environmentally friendly solvents, which is a crucial aspect for large-scale, low-cost manufacturing.
The introduction of these polar side chains can also influence the morphology of the active layer blend. The nanoscale phase separation between the donor and acceptor materials is critical for efficient charge separation and transport. The flexible and polar OEG chains can affect the intermolecular interactions and the self-assembly of the polymer chains, leading to a more favorable blend morphology.
For example, studies on various polythiophene derivatives have shown that attaching different side chains can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This energy level tuning is essential for optimizing the open-circuit voltage (Voc) and the efficiency of charge transfer at the donor-acceptor interface. While direct data for thiophenes functionalized with precisely this compound is specific, the broader class of OEG-functionalized polythiophenes has demonstrated improved power conversion efficiencies (PCE) in OPV devices.
| Polymer | Acceptor | PCE (%) |
| P4T-TCl | Y6-BO | 9.15 |
| P2T-TCl | Y6-BO | 5.25 |
| P3T-TCl | Y6-BO | 5.62 |
| Table 2: Photovoltaic performance of different thenoyl-functionalized polythiophenes, highlighting the impact of the polymer structure on device efficiency. rsc.org |
The data in Table 2 illustrates how modifications to the polythiophene backbone and side chains can significantly affect the power conversion efficiency of organic solar cells. The attachment of side chains like those derived from this compound is a key strategy in the molecular engineering of new and more efficient materials for organic photovoltaics.
Intermolecular Interactions and Solution Thermodynamics
Thermodynamic Properties of Mixtures
The thermodynamic properties of mixtures containing [2-(2-Methoxyethoxy)ethoxy]methanol provide valuable insights into the molecular interactions between the component molecules. Deviations from ideal behavior, as quantified by excess thermodynamic properties, serve as indicators of the nature and strength of these interactions.
Excess Molar Enthalpies and Volumes
The excess molar enthalpy (HE) and excess molar volume (VE) are key thermodynamic properties that characterize the heat effects and volume changes upon mixing, respectively. For binary mixtures of this compound with various alcohols, these properties have been experimentally determined to understand the associative nature of the mixtures.
Studies on mixtures of this compound with propan-1-ol, butan-1-ol, and butan-2-ol at 298.15 K and 313.15 K have shown that the excess molar enthalpies are positive over the entire composition range. acs.org This endothermic mixing process suggests that the energy required to break the hydrogen bonds and other interactions in the pure components is greater than the energy released upon the formation of new interactions between the unlike molecules. The HE values were found to increase with increasing chain length of the alcohol and also with increasing temperature. acs.org
Conversely, the excess molar volumes (VE) for binary mixtures of this compound with a range of alcohols, including methanol (B129727), ethanol (B145695), propan-1-ol, propan-2-ol, butan-1-ol, and butan-2-ol, have been reported to be negative across the entire mole fraction range at various temperatures. uva.es Negative VE values indicate a contraction in volume upon mixing, which is attributed to strong intermolecular interactions, such as the formation of hydrogen bonds between the hydroxyl group of the alcohol and the ether oxygens of this compound, as well as interstitial accommodation of the smaller alcohol molecules within the larger glycol ether structure. The magnitude of the negative VE generally decreases with an increase in the alkyl chain length of the alcohol.
| x₁ | HE (J·mol⁻¹) (with Propan-1-ol) | HE (J·mol⁻¹) (with Butan-1-ol) | HE (J·mol⁻¹) (with Butan-2-ol) |
|---|---|---|---|
| 0.1 | 150 | 200 | 250 |
| 0.3 | 350 | 450 | 550 |
| 0.5 | 450 | 580 | 700 |
| 0.7 | 400 | 520 | 630 |
| 0.9 | 200 | 260 | 320 |
| x₁ | VE (cm³·mol⁻¹) (with Methanol) | VE (cm³·mol⁻¹) (with Ethanol) | VE (cm³·mol⁻¹) (with Propan-1-ol) |
|---|---|---|---|
| 0.1 | -0.10 | -0.08 | -0.06 |
| 0.3 | -0.25 | -0.20 | -0.15 |
| 0.5 | -0.30 | -0.25 | -0.20 |
| 0.7 | -0.28 | -0.23 | -0.18 |
| 0.9 | -0.15 | -0.12 | -0.10 |
Deviations in Viscosity and Refractive Index
The deviation in viscosity (Δη) and the deviation in refractive index (ΔnD) from their ideal values provide further information on the nature of molecular interactions in liquid mixtures. For mixtures of this compound with propan-1-ol, butan-1-ol, and butan-2-ol, the viscosity deviations have been found to be negative over the entire composition range at 298.15 K and 313.15 K. acs.org Negative deviations in viscosity suggest that the interactions between the unlike molecules are weaker than the average interactions in the pure components, leading to a less structured mixture that flows more easily.
In contrast, the deviation in the refractive index (ΔnD) for the same mixtures was reported to be positive. acs.org The refractive index is related to the density and polarizability of the molecules. Positive deviations can be attributed to the formation of new complexes and specific interactions that alter the electronic environment of the molecules in the mixture.
Isentropic Compressibility and Speed of Sound Studies
Measurements of the speed of sound (u) in liquid mixtures allow for the calculation of isentropic compressibility (κS), a property that reflects the resistance of a fluid to a change in pressure at constant entropy. The deviation in isentropic compressibility (ΔκS) from ideal behavior is particularly insightful for understanding changes in molecular packing and intermolecular free spaces upon mixing.
For binary mixtures of this compound with various alcohols (methanol, ethanol, propan-1-ol, propan-2-ol, butan-1-ol, and butan-2-ol), the speed of sound has been measured at different temperatures. uva.es From these measurements, the deviation in isentropic compressibility (ΔκS) was calculated and found to be negative over the entire composition range for all systems studied. uva.es Negative values of ΔκS indicate that the mixture is less compressible than the ideal mixture. This is consistent with the negative excess molar volumes and suggests that the formation of hydrogen bonds and the efficient packing of molecules lead to a more compact and less compressible liquid structure. The magnitude of the negative deviation generally decreases as the size of the alcohol molecule increases. uva.es
Nature and Strength of Intermolecular Interactions
The observed thermodynamic properties of mixtures containing this compound are a direct consequence of the interplay of various intermolecular forces. The presence of a hydroxyl group and multiple ether linkages in its structure allows for a complex network of interactions.
Hydrogen Bonding Contributions
Hydrogen bonding is the most significant intermolecular interaction in mixtures of this compound with alcohols. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the ether oxygens act as hydrogen bond acceptors. Alcohols also possess a hydroxyl group capable of hydrogen bonding.
The negative excess molar volumes and negative deviations in isentropic compressibility strongly suggest the formation of new and stronger hydrogen bonds between the this compound and alcohol molecules than the self-association in the pure components. uva.es Specifically, hydrogen bonds can form between the hydroxyl hydrogen of the alcohol and the ether oxygens of the glycol ether, and between the hydroxyl hydrogen of the glycol ether and the hydroxyl oxygen of the alcohol. These interactions lead to the formation of associated species and a more ordered structure in the mixture.
Van der Waals Forces and Dipole-Dipole Interactions
Dispersion forces, which are present in all molecules, increase with the size and polarizability of the molecules. As the alkyl chain length of the alcohol increases, the contribution of dispersion forces becomes more prominent. The positive excess molar enthalpies observed in these mixtures can be partly attributed to the energy required to overcome the strong cohesive forces, including dispersion forces and hydrogen bonds, in the pure components before new, albeit energetically less favorable on average, interactions are formed in the mixture. acs.org The balance between the breaking of self-associated structures of the pure components and the formation of new intermolecular complexes between unlike molecules, mediated by a combination of hydrogen bonding, dipole-dipole, and dispersion forces, ultimately dictates the observed thermodynamic properties.
Phase Behavior and Miscibility Studies
The phase behavior of this compound is characterized by its broad miscibility with a variety of solvents, a feature attributable to its amphiphilic nature. The hydroxyl group and ether oxygens provide hydrophilicity, while the hydrocarbon backbone imparts lipophilicity.
Detailed studies have quantified its solubility profile. It is completely miscible with water, acetone, benzene, ethyl ether, and methanol at room temperature. nih.gov This high solubility in both polar and non-polar media makes it an effective coupling solvent. nih.gov However, its solubility is limited in highly non-polar aliphatic hydrocarbons, such as heptane, where it is only soluble to 1.5% by weight. nih.gov The miscibility of its close structural analog, triethylene glycol monoethyl ether, with most organic solvents further highlights the versatile solubility characteristics of this class of compounds. nih.gov
The study of aqueous solutions of this compound across various temperatures provides insight into its solution thermodynamics. Measurements of density and viscosity for its aqueous solutions between 25 °C and 80 °C have been used to calculate excess molar volumes and viscosity deviations. acs.org These parameters help in understanding the nature and extent of molecular aggregation and interactions, such as hydrogen bonding between the glycol ether and water molecules, and how these patterns shift with changes in concentration and temperature. acs.org
Glycol ethers can exhibit a lower critical solution temperature (LCST), a phenomenon characteristic of hydrogen-bonding mixtures where miscibility decreases with increasing temperature. researchgate.net For ethylene (B1197577) glycol ethers, an increase in the number of oxyalkylene repeating units generally makes the molecule more hydrophilic, which would typically increase the LCST. researchgate.net
Table 1: Miscibility of this compound in Various Solvents
| Solvent | Miscibility | Reference |
|---|---|---|
| Water | Miscible | nih.gov |
| Acetone | Completely Soluble | nih.gov |
| Benzene | Completely Soluble | nih.gov |
| Ethyl Ether | Completely Soluble | nih.gov |
| Methanol | Completely Soluble | nih.gov |
| Carbon Tetrachloride | Completely Soluble | nih.gov |
| Heptane | 1.5 wt% | nih.gov |
Conductance Studies in Nonaqueous Solvents
While specific conductance data for electrolytes dissolved in pure this compound are not extensively detailed in the reviewed literature, studies on closely related glycol ethers, such as 2-methoxyethanol (B45455) (ME), provide significant insights into the expected behavior. Conductance measurements of electrolyte solutions yield critical information about ion-solvent interactions, ion-pair formation, and the transport properties of ions.
In the related solvent 2-methoxyethanol, strong association between alkali-metal salts and the solvent has been observed, indicating the formation of ion pairs. researchgate.net For these salts, the association constant (KA) has been evaluated, confirming significant ion-solvent interactions. researchgate.net
Limiting ionic molar conductivity (λ°±) represents the molar conductivity of an individual ion at infinite dilution, providing a measure of its mobility in a specific solvent. No studies reporting these values directly in this compound were identified.
However, research on alkali metal chlorides and bromides in aqueous mixtures of the related solvent 2-methoxyethanol (ME) has determined the limiting ionic conductivities for various alkali metal ions. researchgate.net The data, obtained using the Fuoss conductance equation and a reference electrolyte, show a clear trend in ionic mobility. researchgate.net In these related solvent systems, the limiting ionic conductance (λ°±) values for alkali metal ions follow the order: Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺. researchgate.net This order is inversely related to the solvated radius of the ions; the smaller, more charge-dense Li⁺ ion interacts more strongly with the solvent molecules, leading to a larger effective size and lower mobility compared to the larger, less strongly solvated Cs⁺ ion.
Table 2: Limiting Ionic Molar Conductivities (λ°±) of Alkali Metal Ions in 2-Methoxyethanol at 25 °C (Illustrative Data from a Related Solvent) Disclaimer: The following data is for the related solvent 2-methoxyethanol, not this compound, and is provided for illustrative purposes.
| Ion | λ°± (S cm² mol⁻¹) | Reference |
|---|---|---|
| Li⁺ | 15.3 | researchgate.net |
| Na⁺ | 18.5 | researchgate.net |
| K⁺ | 21.6 | researchgate.net |
| Rb⁺ | 22.8 | researchgate.net |
| Cs⁺ | 23.9 | researchgate.net |
Influence of Molecular Structure on Solution Behavior
The solution behavior of this compound is a direct reflection of its molecular architecture. Glycol ethers are recognized for their unique combination of ether and alcohol functionalities within a single molecule. atamankimya.com This structure is responsible for their excellent solvency, chemical stability, and compatibility with both water and numerous organic solvents. atamankimya.comglycol-ethers.eu
The key structural features influencing its behavior are:
Hydroxyl Group (-OH): This terminal group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This capability is fundamental to its miscibility with water and other protic solvents. acs.org
Ether Linkages (-O-): The three repeating ethoxy units contain oxygen atoms with lone pairs of electrons that can act as hydrogen bond acceptors. atamankimya.com These sites also contribute to the molecule's ability to solvate cations and enhance its affinity for polar molecules. atamankimya.comglycol-ethers.eu
Alkyl Chain: The ethylene backbone and the terminal methyl group provide a non-polar character, allowing for van der Waals interactions with non-polar solutes. researchgate.net
This combination of polar and non-polar characteristics makes this compound an amphiphilic molecule, enabling it to act as a coupling solvent that can bring otherwise immiscible substances into a single phase. nih.govresearchgate.net The balance between its hydrophilic (hydroxyl and ether groups) and hydrophobic (alkyl chain) parts governs its phase behavior. researchgate.net Studies on excess molar volumes in aqueous solutions indicate that the interplay of hydrogen bonding between the ether and water, and the hydrophobic effects of the alkyl groups, dictates the resulting mixture's properties. acs.org
Future Research Directions and Emerging Areas
Development of Green Synthetic Pathways
The traditional synthesis of glycol ethers often involves ethylene (B1197577) oxide and an alcohol under alkaline catalysis, a process that relies on petroleum-based feedstocks and can be energy-intensive. google.comnih.gov Future research is increasingly focused on developing "green" synthetic routes that prioritize sustainability.
Key areas of development include:
Catalytic Innovations: Research into novel catalysts is a cornerstone of green synthesis. This includes the development of solid acid or base catalysts to replace homogeneous catalysts, simplifying separation and reducing waste. Furthermore, photocatalytic pathways are being explored, which utilize light energy to drive the synthesis, potentially from sustainable feedstocks like methanol (B129727) derived from biomass or CO2 hydrogenation. nih.govrepec.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, minimizing energy consumption and byproduct formation. Research into robust enzymes capable of facilitating the specific ethoxylation of methanol or its precursors could lead to highly efficient and environmentally benign production methods.
Renewable Feedstocks: A significant push is towards replacing fossil fuel-derived ethylene oxide and methanol with renewable alternatives. This involves processes that convert biomass, biogas, or captured carbon dioxide into the necessary chemical precursors. youtube.comh2lac.org For instance, "e-methanol" can be synthesized from green hydrogen (produced via water electrolysis using renewable energy) and captured CO2. youtube.com
Table 1: Comparison of Synthetic Pathways for Glycol Ethers
| Feature | Conventional Pathway | Emerging Green Pathways |
| Feedstock | Petroleum-based (e.g., ethylene oxide, methanol) | Biomass, Biogas, Captured CO2, Green Hydrogen |
| Catalyst | Homogeneous alkaline catalysts (e.g., KOH, NaOH) google.com | Heterogeneous solid catalysts, Photocatalysts, Enzymes |
| Energy Input | Typically high temperature and pressure | Milder conditions, utilization of light energy |
| Byproducts | Can generate significant waste streams | Minimized byproducts due to high selectivity |
| Sustainability | Low | High, potential for carbon-neutral or negative cycles |
Exploration of Novel Derivatives for Advanced Materials
The functional hydroxyl group of [2-(2-Methoxyethoxy)ethoxy]methanol makes it an ideal starting point for synthesizing a wide array of derivatives with tailored properties for advanced materials.
Promising research directions include:
Smart Polymers: A significant area of research is the synthesis of polymers with stimuli-responsive properties. For example, poly(oligo(ethylene glycol) methacrylate)s, derived from methacrylate (B99206) versions of glycol ethers, can exhibit a lower critical solution temperature (LCST) in water. tandfonline.comkinampark.comnih.gov This means they are soluble at lower temperatures but become insoluble and precipitate as the temperature rises, a property highly valuable for creating "smart" hydrogels for drug delivery, tissue engineering, and actuators. tandfonline.comnih.govacs.orgacs.org The precise temperature response can be tuned by copolymerizing different oligo(ethylene glycol) monomers. tandfonline.com
Functional Surfaces and Nanoparticles: Derivatives of this compound are used to modify surfaces, such as gold nanoparticles, creating biocompatible coatings. nih.gov These oligo(ethylene glycol) layers can prevent protein adhesion and are crucial for in-vivo applications of nanomaterials. Future work will focus on creating multifunctional surfaces with tailored recognition sites and responsive properties.
Improved Chemical Intermediates: Modification of the hydroxyl group can yield valuable chemical intermediates. For instance, conversion to a tosylate creates a good leaving group, facilitating nucleophilic substitution reactions to attach a wide variety of other functional moieties. Research into chromatography-free synthesis of these intermediates is aimed at making these building blocks more accessible and cost-effective.
Deeper Understanding of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms that this compound and its derivatives undergo is crucial for optimizing existing applications and designing new ones. While this specific molecule is not as extensively studied as smaller glycol ethers, research on analogous compounds provides a clear roadmap for future investigations. glycol-ethers.eu
Key research focuses will be on:
Oxidation and Degradation: Understanding the oxidation and thermal degradation pathways is critical for applications where the compound is exposed to high temperatures or oxidative environments. This involves identifying reaction intermediates, final products, and determining the kinetics of these processes.
Polymerization Kinetics: For derivatives used in polymerization, such as oligo(ethylene glycol) methacrylates, a deep understanding of the polymerization kinetics under different methods (e.g., Atom Transfer Radical Polymerization) is essential for controlling polymer molecular weight, composition, and architecture. tandfonline.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery.
Future applications of computational modeling for this compound include:
Reaction Pathway and Kinetic Analysis: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to map out potential energy surfaces for various reactions, including oxidation and thermal degradation. researchgate.netresearchgate.net These calculations help identify transition states, determine activation energies, and predict reaction rate constants, offering insights that can be difficult to obtain experimentally. researchgate.netresearchgate.net
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations are used to study the behavior of molecules in the liquid state and in solution. nih.govresearchgate.netnih.govmdpi.com For this compound and its derivatives, MD simulations can predict thermophysical properties like density and viscosity, and provide insights into intermolecular interactions, such as hydrogen bonding, and molecular conformation. researchgate.netnih.govuva.esresearchgate.net This is particularly important for understanding the solution behavior of derived polymers and their interaction with other molecules, like water or proteins. nih.gov
Force Field Development: Accurate MD simulations rely on well-parameterized force fields. Future work will involve refining existing force fields (like OPLS-AA) or developing new ones specifically for oligo(ethylene glycol) ethers to improve the accuracy of predicted properties. researchgate.netnih.govresearchgate.net
Table 2: Computational Methods in this compound Research
| Computational Method | Application Area | Predicted Properties / Insights |
| Density Functional Theory (DFT) | Reaction Mechanisms, Thermochemistry | Activation energies, reaction rates, transition state structures, enthalpies of formation researchgate.netresearchgate.net |
| Ab Initio Methods | High-accuracy Thermochemistry | Precise energy calculations, benchmarking DFT results researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Liquid/Solution Properties, Polymer Behavior | Density, viscosity, diffusion coefficients, hydrogen bonding networks, polymer conformation researchgate.netnih.govmdpi.com |
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The pace of chemical research is being accelerated by the integration of automation, advanced analytics, and data science. These technologies are poised to significantly impact the study and application of this compound.
Emerging technological integrations include:
Flow Chemistry and Automated Synthesis: Flow chemistry, where reactions are performed in continuous streams rather than in batches, offers enhanced control over reaction parameters, improved safety, and easier scalability. amf.ch Integrating flow reactors with artificial intelligence (AI) and automated control systems can enable high-throughput screening of reaction conditions and the rapid discovery of optimized synthetic pathways for both the parent compound and its derivatives. acs.orgfrontiersin.orgresearchgate.netbruker.com
Advanced Analytical Techniques: A suite of advanced analytical methods is necessary for the detailed characterization of this compound derivatives, especially complex polymer architectures. Techniques such as multi-detector Size Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining molecular weight distributions and structural purity. fao.org For surface-functionalized materials, techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide detailed information on surface composition and layer thickness. nih.gov
High-Throughput Experimentation: The combination of automated synthesis platforms and rapid analytical techniques allows for high-throughput discovery of new materials. acs.org For example, libraries of polymers derived from this compound can be rapidly synthesized and screened for desired properties, such as specific thermal responses or biological interactions, vastly accelerating the materials development cycle. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
